molecular formula C7H7BrS B2578417 3-Bromo-4-methyl-benzenethiol CAS No. 19075-64-0

3-Bromo-4-methyl-benzenethiol

Cat. No. B2578417
CAS RN: 19075-64-0
M. Wt: 203.1
InChI Key: RGGIMPYCVUNPGX-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-benzenethiol (3-Br-4-Me-BT) is a sulfur-containing organic compound that has been used in a wide variety of scientific research applications. It is an important and versatile compound that has been used in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and in the development of new materials.

Scientific Research Applications

Organic Synthesis and Material Science

Biochemical Applications

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4-methyl-benzenethiol is the benzene ring in organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This stability means that the aromatic ring wants to be retained during reactions .

Mode of Action

The interaction of this compound with its targets involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . The downstream effects of this pathway include the formation of a substituted benzene ring . This substitution can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Result of Action

The molecular result of the action of this compound is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the first step of the reaction . On a cellular level, this could potentially lead to changes in the structure and function of biomolecules, depending on the specific context and conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other substances that can react with the compound, and the specific conditions under which the reaction is carried out. For example, the rate of the electrophilic aromatic substitution reaction may be affected by the concentration of the electrophile .

properties

IUPAC Name

3-bromo-4-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGIMPYCVUNPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A cooled (−15° C.) solution of 3-bromo-4-methylaniline (ABCR; 2.0 g) in a 6N solution of HCl in water (30 mL) was treated drop-wise with a solution of sodium nitrite (1.78 g) in water (10 mL). The reaction mixture was stirred for 30 mins. The resulting clear solution was added dropwise to a stirred solution of O-ethyl xanthic acid potassium salt (6.1 g) in water (25 mL). The mixture was then heated to 80° C. for 15 minutes. The mixture was then cooled and extracted with diethyl ether twice. The solvents were evaporated under reduced pressure to give a residue, which was treated with a solution of KOH (6.1 g) in 95% ethanol (55 mL) and heated to reflux for 10 h. The reaction mixture was diluted with water and acidified with conc. HCl to pH 3 and extracted with diethyl ether. The organic layer was washed with water, brine and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel), eluting with petroleum ether. This product obtained was triturated with hexane to give the title compound (1.5 g, 70%) as an off-white solid.
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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2 g
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reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
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30 mL
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Reaction Step Two
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1.78 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
6.1 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
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Quantity
6.1 g
Type
reactant
Reaction Step Five
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55 mL
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solvent
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
Yield
70%

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